

Application Note: Spectroscopic Profiling of 6-Chloro-2-azaspiro[3.3]heptane

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Compound of Interest

Compound Name: 6-Chloro-2-azaspiro[3.3]heptane

Cat. No.: B15314557

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Executive Summary & Structural Logic

The 2-azaspiro[3.3]heptane scaffold is a "privileged structure" in modern drug discovery, serving as a surfactant-like bioisostere for piperidine and morpholine rings. It offers a lower lipophilicity (LogD) and higher metabolic stability due to the high

character and lack of metabolically labile C-H bonds typical of larger rings.

The 6-chloro derivative introduces a specific analytical challenge: Symmetry Breaking.

- Parent Scaffold: 2-azaspiro[3.3]heptane possesses symmetry (highly symmetric).
- 6-Chloro Derivative: The substituent at C6 reduces symmetry to (plane passing through N2 and C6). This creates distinct magnetic environments for the "cis" and "trans" face protons on the cyclobutane ring, resulting in complex second-order NMR effects often misidentified as impurities.

Physicochemical Profile

Property	Value (Predicted)	Significance
Formula		Base MW: 131.60 g/mol
LogP	-0.8 - 1.2	Ideal for lowering lipophilicity in lead optimization.
pKa (Conj. Acid)	~10.5	Highly basic secondary amine; typically handled as a salt.
Topological PSA	12.03 Å ²	Good membrane permeability.

Protocol A: NMR Spectroscopy (Structural Validation)

Objective: Unambiguous assignment of the spirocyclic core and confirmation of the chlorine regiochemistry.

Experimental Setup

- Instrument: 400 MHz or higher (600 MHz recommended for resolving cyclobutane multiplets).
- Solvent:
 - For HCl Salt: DMSO-d₆ (Essential to break salt aggregation and observe exchangeable protons).
 - For Free Base:
(Provides sharper resolution of coupling constants).
- Temperature: 298 K.

Structural Numbering & Symmetry Logic

Use the following numbering for assignment:

- N2: Spiro amine.

- C1/C3: Azetidine ring carbons (Adjacent to N).
- C5/C7: Cyclobutane ring carbons (Adjacent to Spiro center C4).
- C6: Methine carbon bearing Chlorine.

1H NMR Assignment Strategy (in DMSO-d6)

The spectrum will display three distinct aliphatic zones.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
9.0 - 9.5	Broad Singlet	2H		Ammonium protons (salt form). Disappears with shake.
4.3 - 4.5	Quintet/Multiplet	1H	H-6	The methine proton geminal to Chlorine. Deshielded by electronegative Cl.
3.9 - 4.1	Singlet (Broad)	4H	H-1, H-3	Azetidine methylene protons. Broadened due to ring puckering and N-quadrupole relaxation.
2.6 - 2.9	Multiplet	2H	H-5a, H-7a	Cyclobutane protons cis to Cl.
2.3 - 2.5	Multiplet	2H	H-5b, H-7b	Cyclobutane protons trans to Cl.

Critical Analysis Point: The protons on C5 and C7 are not equivalent to each other in a simple doublet. Because Cl is fixed at C6, the protons on the "top" face (cis to Cl) and "bottom" face (trans to Cl) are diastereotopic. This creates a complex AA'BB'X spin system (where X is H-6).

- Observation: You will likely see two distinct multiplets in the 2.3–2.9 ppm range, not a simple doublet. Do not interpret this as an impurity.

13C NMR Benchmarks

- C-6 (C-Cl): ~55-58 ppm (Deshielded).
- C-1/C-3 (C-N): ~45-50 ppm.
- C-5/C-7: ~35-40 ppm.
- C-4 (Spiro Quaternary): ~30-35 ppm (Often low intensity due to long relaxation time).

Protocol B: Mass Spectrometry (Identity & Purity)

Objective: Confirm molecular weight and halogen presence using isotopic abundance.

Method Parameters

- Ionization: Electrospray Ionization (ESI), Positive Mode.^[1]
- Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.
- Cone Voltage: 20-30V (Keep low to prevent in-source fragmentation of the labile C-Cl bond).

Spectral Interpretation^{[2][3][4][5]}

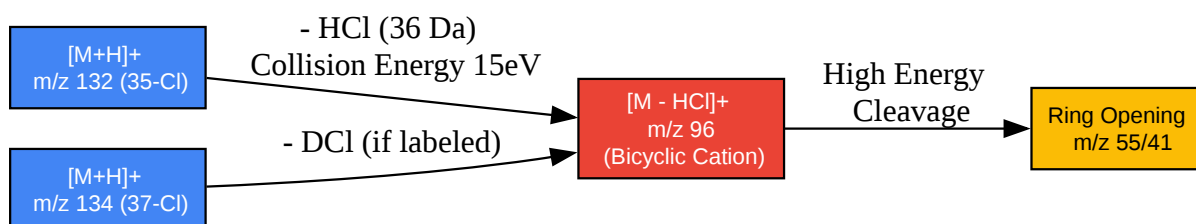
- Parent Ion ():
 - Look for m/z 132.06 (assuming).
- Isotope Pattern (The "Chlorine Flag"):
 - You must observe a 3:1 ratio between m/z 132.06 (

) and m/z 134.06 (

).

- Failure Mode: If the ratio is 1:1 or the $M+2$ peak is missing, the chlorine has likely been displaced (hydrolysis to alcohol) or eliminated.
- Fragmentation Pathways (MS/MS):
 - Loss of HCl: A neutral loss of 36 Da (from 132
 - 96) is the primary pathway, generating a strained bicyclic cation.
 - Ring Opening: Secondary fragmentation often cleaves the azetidine ring.

MS Logic Diagram (Graphviz)



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Caption: Primary fragmentation pathway for **6-Chloro-2-azaspiro[3.3]heptane** in ESI+ mode. The loss of HCl is the diagnostic transition.

Protocol C: Infrared Spectroscopy (IR)

Objective: Rapid solid-state identification and salt form verification.

Key Diagnostic Bands

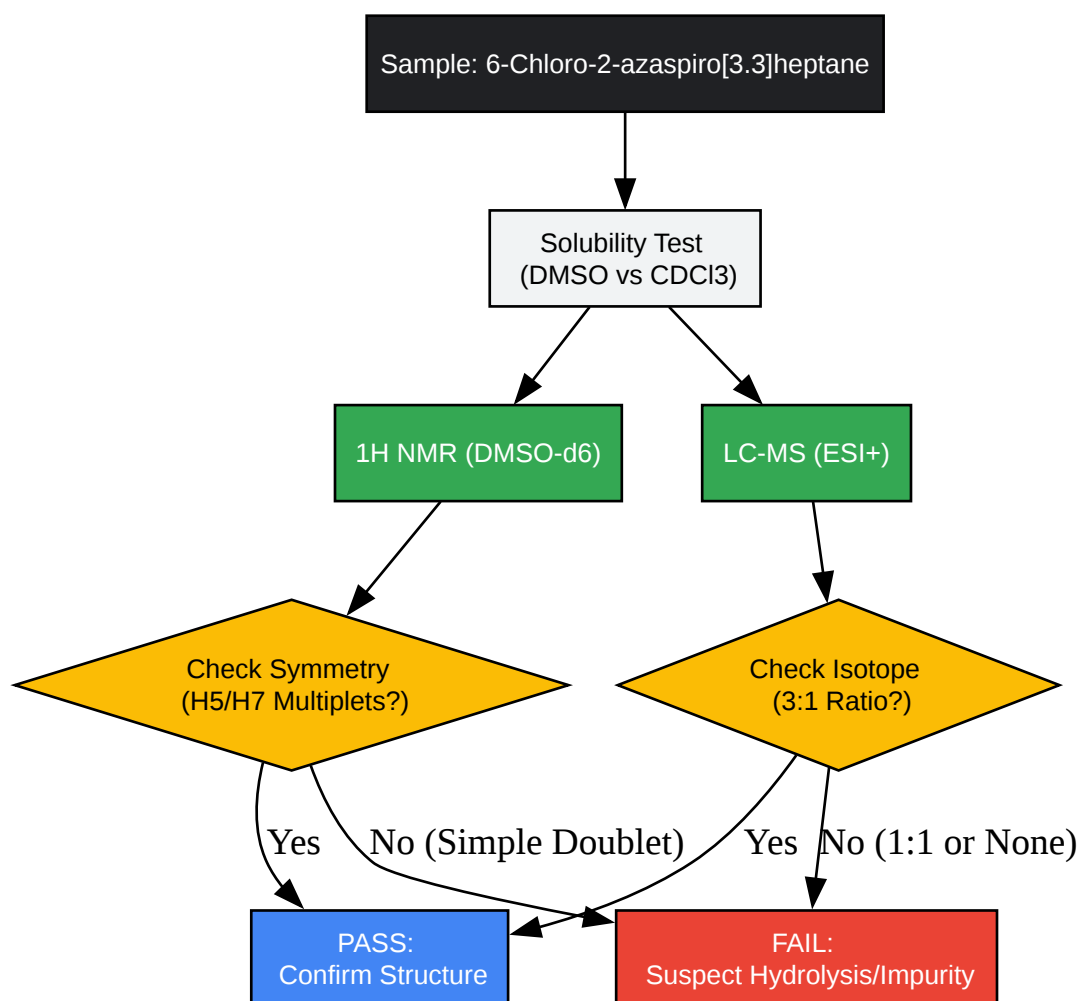
Wavenumber ()	Vibration Mode	Description
2400 - 3000	Stretch	Broad, multiple bands. Indicates amine salt formation (Ammonium).
~2950	Stretch	Cyclobutane/Azetidine C-H tension. Strained rings often shift slightly higher than unstrained alkyls.
600 - 800	Stretch	Strong, sharp band. Verification of the halogen substituent.

Quality Control: Common Impurities

When sourcing or synthesizing this building block, screen for these specific impurities:

- 6-Hydroxy-2-azaspiro[3.3]heptane:
 - Origin: Hydrolysis of the chloride during storage or workup.
 - Detection: MS (+16 Da shift vs des-chloro, -18 Da vs parent is complex), appearance of broad OH stretch in IR.
- Des-chloro (2-azaspiro[3.3]heptane):
 - Origin: Over-reduction during synthesis.
 - Detection: MS (m/z 98), loss of H-6 signal in NMR.
- Ring-Opened Linear Amines:
 - Origin: Acid-catalyzed cleavage of the strained rings.
 - Detection: Complex alkyl region in NMR; loss of spiro rigidity.

Workflow Summary



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Caption: Integrated analytical workflow for structural verification and purity assessment.

References

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- Barnes-Seeman, D. (2018). The structural and physical properties of spirocyclic scaffolds.[3]
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